PA Janelia Fluor? 646, SE
Description
Evolution of Super-Resolution Microscopy Techniques in Biological Research
For many years, the resolution of light microscopy was fundamentally limited by the diffraction of light, a barrier described by Ernst Abbe in the 19th century. This meant that objects closer than approximately 200 nanometers could not be distinguished. However, the 1990s saw the conception of the first far-field fluorescence microscopy techniques designed to overcome this limitation. nih.gov These early developments, including stimulated emission depletion (STED) microscopy, structured illumination microscopy (SIM), and single-molecule localization microscopy (SMLM), have matured into powerful tools for biomedical research. nih.govroyalsocietypublishing.org The significance of this breakthrough was recognized with the 2014 Nobel Prize in Chemistry. photonics.com These super-resolution microscopy (SRM) methods offer a range of capabilities, from achieving molecular-scale resolution to enabling fast, three-dimensional, and multi-color imaging of living cells. nih.govresearchgate.net
Fundamental Principles and Role of Photoactivatable Fluorophores in Nanoscopy
Photoactivatable fluorophores are a class of molecular probes that are initially in a non-fluorescent state. targetmol.commedchemexpress.com Upon activation with a specific wavelength of light, they can be switched to a fluorescent state. targetmol.commedchemexpress.com This controlled activation is the cornerstone of several super-resolution techniques, most notably Photoactivated Localization Microscopy (PALM). bio-techne.com In PALM, a low-power laser is used to activate a sparse, random subset of photoactivatable probes within a sample. These individual, activated molecules are then imaged and their positions are determined with high precision. By repeating this process over many cycles, a composite super-resolution image is constructed, revealing cellular structures at a level of detail far beyond the diffraction limit. The ability to control the "on" and "off" states of these probes is crucial for separating closely spaced molecules. mpg.de
Overview of Janelia Fluor Dyes as Pioneering Fluorescent Probes for High-Resolution Imaging
Developed at the Janelia Research Campus, Janelia Fluor (JF) dyes represent a significant advancement in fluorescent probe technology. bio-techne.comjanelia.org These dyes are known for their exceptional brightness, high photostability, and cell permeability, making them well-suited for a wide range of imaging applications, including super-resolution microscopy. janelia.orghellobio.combio-techne.com The core structure of Janelia Fluor dyes, based on rhodamine with novel azetidine (B1206935) substitutions, allows for fine-tuning of their spectral and chemical properties. janelia.org This modularity has led to a palette of dyes spanning the visible and near-infrared spectrum, enabling multicolor experiments. janelia.org A key innovation within the Janelia Fluor family is the development of photoactivatable (PA) versions, such as PA Janelia Fluor 646, SE, which have proven to be excellent alternatives to photoactivatable proteins for PALM microscopy. bio-techne.com
Properties
Molecular Formula |
C34H31N5O5Si |
|---|---|
Molecular Weight |
617.74 |
Synonyms |
2,5-Dioxo-1-pyrrolidinyl 3,7-di-1-azetidinyl-2/'-diazo-5,5-dimethyl-2/',3/'-dihydro-5H-3/'-oxospiro[dibenzo[b,e]siline-10,1/'-indene]-6/'-carboxylate |
Origin of Product |
United States |
Pa Janelia Fluor 646, Se: Rational Design and Photochemical Mechanisms
Molecular Architecture and Structural Innovations for Enhanced Performance
The exceptional performance of PA Janelia Fluor® 646, SE is not accidental but rather the result of meticulous rational design, building upon the well-established rhodamine scaffold. Key structural modifications have been introduced to fine-tune its photophysical properties and to enable its specific use in biological imaging.
Influence of Azetidine (B1206935) Ring Incorporation on Fluorophore Characteristics
A hallmark of the Janelia Fluor® (JF) series of dyes, including JF 646, is the replacement of the traditional N,N-dimethylamino groups found in classical rhodamines with four-membered azetidine rings. nih.govnih.govjanelia.org This seemingly minor alteration has a profound impact on the fluorophore's characteristics. The incorporation of azetidine rings leads to a substantial increase in quantum yield and photostability compared to their N,N-dimethylated counterparts. nih.govnih.govjanelia.orgnih.gov This enhancement in brightness is achieved with a minimal structural change, which is crucial for preserving the cell permeability of the dye. nih.gov
The azetidine substitution also influences the equilibrium between the fluorescent zwitterionic form and the non-fluorescent, colorless spirocyclic lactone form of the rhodamine dye. nih.govjanelia.org This equilibrium is a key determinant of a dye's fluorogenicity. For Si-rhodamine dyes like Janelia Fluor 646, the equilibrium favors the non-fluorescent lactone form in aqueous solutions. acs.org This property is exploited to create fluorogenic probes that only become fluorescent upon binding to their target, thereby reducing background noise. Further fine-tuning of the azetidine ring, for instance through fluorination, allows for precise control over the spectral properties and the lactone-zwitterion equilibrium (KL–Z), enabling the rational design of dyes with tailored characteristics for specific applications. nih.gov
Table 1: Comparison of Janelia Fluor® Dyes
| Dye | Key Structural Feature | Impact on Performance |
|---|---|---|
| Janelia Fluor® 549 (JF₅₄₉) | Azetidine-substituted rhodamine | High brightness and photostability. nih.gov |
| Janelia Fluor® 646 (JF₆₄₆) | Si-rhodamine with azetidine rings | Far-red shifted spectra, high brightness, and fluorogenic potential. nih.govjanelia.org |
| PA Janelia Fluor® 646 (PA-JF₆₄₆) | Diazoketone-caged JF₆₄₆ | Photoactivatable, initially non-fluorescent. nih.govgoogle.com |
Functionalization with Succinimidyl Ester (SE) for Targeted Bioconjugation
To be a useful tool in biological research, a fluorophore must be able to specifically label a molecule of interest, such as a protein or a nucleic acid. PA Janelia Fluor® 646, SE is equipped with a succinimidyl ester (SE) reactive group. bio-techne.comtocris.com This NHS ester is amine-reactive, allowing for the covalent attachment of the dye to primary amines (R-NH₂) present on biomolecules, typically on lysine (B10760008) residues of proteins. bio-techne.com This reaction forms a stable amide bond, ensuring that the fluorescent label remains attached to its target during imaging experiments. bio-techne.com The SE functionalization makes PA Janelia Fluor® 646 a versatile tool for a wide range of bioconjugation applications. bio-techne.comtocris.com
Photophysical Basis of Photoactivation
The defining characteristic of PA Janelia Fluor® 646, SE is its photoactivatability. Initially, the molecule exists in a "caged" or "dark" state, exhibiting minimal fluorescence. Upon irradiation with light of a specific wavelength, it undergoes an irreversible transformation into a highly fluorescent "uncaged" state.
Mechanism of Caging and Photo-induced Uncaging
The photoactivatable nature of PA Janelia Fluor® 646 is achieved by introducing a photolabile "caging" group to the Janelia Fluor 646 scaffold. nih.govgoogle.com In this case, a diazoketone group is used to lock the fluorophore in its non-fluorescent spirocyclic form. google.com This caging strategy is compatible with the Si-rhodamine structure of JF 646. google.com
Upon irradiation with UV or violet light (typically around 365-405 nm), the diazoketone group is cleaved. google.combio-techne.commedchemexpress.comtargetmol.com This photo-induced uncaging reaction is a complex process. Interestingly, for the free dye, photolysis primarily leads to the formation of a non-fluorescent indanone product, with only a small yield of the desired fluorescent product. biorxiv.org However, when the dye is conjugated to a protein, such as through a HaloTag or SNAP-tag, the efficiency of photoconversion to the fluorescent form is substantially improved. nih.govtocris.com
Characterization of "Dark" to "Fluorescent" State Transitions
In its initial, uncaged state, PA Janelia Fluor® 646 is non-fluorescent. bio-techne.commedchemexpress.comtargetmol.com After photoactivation, it converts to a state with spectroscopic properties consistent with the uncaged Janelia Fluor 646 dye. nih.gov This transition is characterized by a dramatic increase in fluorescence emission. The activated fluorophore exhibits excitation and emission maxima in the far-red region of the spectrum, typically around 649-651 nm for excitation and 663-665 nm for emission. tocris.com This "dark" to "bright" transition is the fundamental principle that allows for its use in single-molecule localization microscopy. bio-techne.com
Table 2: Photophysical Properties of PA Janelia Fluor® 646
| State | Excitation Max (nm) | Emission Max (nm) | Fluorescence |
|---|---|---|---|
| Caged (Dark) | N/A | N/A | Non-fluorescent bio-techne.commedchemexpress.comtargetmol.com |
| Uncaged (Fluorescent) | 649 - 651 tocris.com | 663 - 665 tocris.com | Highly fluorescent |
Optimization of Photophysical Properties for Single-Molecule Localization Microscopy (SMLM)
PA Janelia Fluor® 646, SE has been specifically optimized for advanced imaging techniques like Photoactivated Localization Microscopy (PALM) and single-particle tracking (SPT). bio-techne.comtocris.combio-techne.com Several factors contribute to its suitability for SMLM. The high brightness and photostability of the uncaged Janelia Fluor 646 core ensure that a sufficient number of photons can be collected from each individual molecule to allow for precise localization. nih.govjanelia.org
The ability to control the activation of a sparse number of molecules at a time with a laser allows for the separation of their individual images, which would otherwise overlap due to the diffraction limit of light. bio-techne.com The good cell permeability of the molecule facilitates the labeling of intracellular targets. nih.gov Furthermore, the far-red emission of PA Janelia Fluor® 646 minimizes cellular autofluorescence and allows for multiplexing with other photoactivatable fluorophores in different spectral channels, such as PA Janelia Fluor® 549, for two-color SMLM experiments. tocris.com
Methodological Frameworks and Experimental Design with Pa Janelia Fluor 646, Se
Advanced Strategies for Biomolecule Labeling and Conjugation
PA Janelia Fluor 646, SE, is engineered for targeted labeling of biomolecules through various strategic approaches. The succinimidyl ester (SE) functional group is key to its primary labeling methodology, while its structure also allows for adaptation to other advanced labeling systems.
PA Janelia Fluor 646, SE, is supplied as an N-hydroxysuccinimidyl (NHS) ester, a reactive group designed for the labeling of primary amines. bio-techne.comtocris.commedchemexpress.com This makes it highly effective for conjugating to proteins and antibodies, which possess primary amine groups on the ε-amino group of lysine (B10760008) residues. tocris.com The conjugation reaction should be performed at a slightly basic pH to ensure the amine groups are not protonated. tocris.com It is crucial to avoid buffers that contain primary amines, as these will compete with the target protein for reaction with the NHS ester. tocris.com A typical starting point for labeling is a 15:1 molar ratio of dye to protein, although this should be optimized for each specific protein to achieve the desired degree of labeling. tocris.com
Table 1: Key Parameters for Amine-Reactive Conjugation
| Parameter | Recommendation | Rationale |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | Reacts efficiently with primary amines. bio-techne.comtocris.commedchemexpress.com |
| Target Functional Group | ε-amino groups of lysine residues | Abundant in most proteins and antibodies. tocris.com |
| Reaction pH | Slightly basic (e.g., pH 8.0-8.5) | Prevents protonation of primary amines. tocris.com |
| Recommended Buffers | Sodium borate (B1201080) or carbonate buffer | Avoids competing primary amines. tocris.com |
| Starting Dye:Protein Molar Ratio | 15:1 | A common starting point for optimization. tocris.com |
Beyond direct amine conjugation, the NHS ester of PA Janelia Fluor 646 can be converted to a suitable substrate for use with self-labeling tag systems like HaloTag and SNAP-tag. bio-techne.comglpbio.comtocris.commedchemexpress.com These systems involve genetically fusing a protein of interest with a "tag" protein (e.g., HaloTag or SNAP-tag) that can then be specifically and covalently labeled with a synthetic ligand carrying the fluorophore. This approach offers high specificity in labeling within a cellular context. For instance, researchers have successfully conjugated PA Janelia Fluor 646 with the SNAP-tag label BG for single-molecule imaging in both live and fixed HEK 293 cells. bio-techne.com The cell-permeable nature of the Janelia Fluor dyes makes them particularly well-suited for these intracellular labeling strategies. nih.gov
PA Janelia Fluor 646, SE is suitable for imaging in both live and fixed cells. bio-techne.comtocris.com Its cell-permeable design allows it to cross the membranes of living cells to label intracellular targets. glpbio.com For live-cell imaging, low concentrations (e.g., 1-10 nM) may be preferable to minimize non-specific binding, which can be further reduced with additional wash steps. tocris.com The dye exhibits low background staining, which is advantageous in both live and fixed preparations. glpbio.comtocris.com Upon conjugation to a protein, the efficiency of its photoconversion improves significantly. glpbio.comtocris.com For fixed-cell preparations, standard immunofluorescence protocols can be adapted to incorporate labeling with PA Janelia Fluor 646, SE conjugated to primary or secondary antibodies.
Implementation in Super-Resolution Microscopy Techniques
The photoactivatable nature of PA Janelia Fluor 646, SE makes it an ideal probe for single-molecule localization microscopy (SMLM) techniques, which overcome the diffraction limit of light to achieve super-resolution images. The dye remains in a non-fluorescent "off" state until it is stochastically activated by a laser (typically around 365-405 nm), at which point it fluoresces and its position can be precisely localized. bio-techne.comglpbio.comtocris.commedchemexpress.com
In PALM, which is generally performed on fixed cells, the sparse photoactivation of individual PA Janelia Fluor 646, SE molecules allows for their localization with nanometer precision. bio-techne.comtocris.commedchemexpress.com By repeatedly activating, localizing, and photobleaching subsets of fluorophores over thousands of frames, a composite super-resolution image is constructed. The high photon output and photostability of Janelia Fluor dyes contribute to the high localization precision achievable with this technique. nih.gov
For live-cell applications, sptPALM utilizes the same principles of stochastic photoactivation to track the movement of individual molecules over time. bio-techne.comtocris.commedchemexpress.com The brightness and photostability of PA Janelia Fluor 646, SE allow for the tracking of single proteins for extended periods (e.g., ~10-15 seconds under ideal conditions), providing insights into molecular dynamics. tocris.com This technique has been used to visualize the diffusion and interactions of proteins within living cells. Furthermore, PA Janelia Fluor 646, SE can be used in conjunction with other photoactivatable dyes, such as PA Janelia Fluor 549, for two-color sptPALM experiments, enabling the simultaneous tracking of two different molecular species. glpbio.comtocris.com
Table 2: Application in Super-Resolution Microscopy
| Technique | Cell Preparation | Principle | Key Feature of PA Janelia Fluor 646, SE |
| PALM | Fixed Cells | Stochastic photoactivation and localization of individual molecules to reconstruct a high-resolution image. bio-techne.comtocris.com | Photoactivatable nature; remains "off" until activated by a specific wavelength laser. bio-techne.comtocris.commedchemexpress.com |
| sptPALM | Live Cells | Tracking the movement of individual photoactivated molecules over time. bio-techne.comtocris.commedchemexpress.com | High photostability and brightness allow for longer tracking of single molecules. tocris.com |
Applications in Photoactivated Localization Microscopy (PALM) and Single-Particle Tracking PALM (sptPALM)
The photoactivatable (PA) nature of PA Janelia Fluor 646, SE makes it a prime candidate for super-resolution microscopy techniques that rely on the controlled, sequential activation of single molecules, namely Photoactivated Localization Microscopy (PALM) and single-particle tracking PALM (sptPALM). bio-techne.comglpbio.comtocris.com It is important to distinguish its application from techniques like Stochastic Optical Reconstruction Microscopy (STORM) and directSTORM (dSTORM), which typically utilize photoswitchable or spontaneously blinking fluorophores rather than photoactivatable ones. bio-techne.com
PA Janelia Fluor 646, SE remains in a non-fluorescent state until it is activated by a specific wavelength of light, typically around 365-405 nm. glpbio.comtocris.commedchemexpress.com Once activated, it fluoresces strongly upon excitation at its excitation maximum (around 649-651 nm), emitting light at its emission maximum (around 663-665 nm) before eventually photobleaching. glpbio.comtocris.com This controlled activation allows for the temporal separation of fluorescence from individual molecules, a fundamental principle of PALM.
In a typical PALM experiment using PA Janelia Fluor 646, SE, a low-power activation laser is used to sparsely and stochastically activate a small subset of the dye molecules within the diffraction-limited volume. These activated molecules are then excited to fluoresce by a high-power excitation laser, and their emitted photons are captured by a sensitive detector. By fitting the point spread function (PSF) of each isolated fluorescent molecule, its precise location can be determined with nanometer-scale precision. nih.govfsu.edu This cycle of activation, excitation, and localization is repeated for thousands of frames to build up a super-resolved image from the coordinates of all localized molecules.
The superior brightness and photostability of the activated form of PA Janelia Fluor 646, SE contribute to a higher photon count per localization event, which directly translates to improved localization precision. biorxiv.orgbiorxiv.org This makes it a favorable alternative to some photoactivatable fluorescent proteins. bio-techne.com Furthermore, its cell-permeability and compatibility with self-labeling tag systems like HaloTag® and SNAP-tag® facilitate the labeling of intracellular targets for PALM imaging in both fixed and live cells. glpbio.comtocris.commedchemexpress.com
For live-cell applications, sptPALM with PA Janelia Fluor 646, SE enables the tracking of individual molecules over time. glpbio.comtocris.com The ability to sparsely activate molecules allows for the visualization and tracking of their dynamic behavior without the overwhelming fluorescence background from all labeled molecules. The high photon yield of PA Janelia Fluor 646, SE allows for longer tracking of individual molecules before photobleaching. biorxiv.org This has been particularly useful in studying the dynamics of proteins and other biomolecules within living cells. glpbio.com Moreover, PA Janelia Fluor 646, SE can be multiplexed with other photoactivatable dyes, such as PA Janelia Fluor 549, for two-color sptPALM experiments. tocris.combiorxiv.org
Table 1: Photophysical Properties of PA Janelia Fluor 646, SE Relevant to PALM Applications
| Property | Value | Significance in PALM/sptPALM |
| Activation Wavelength | ~365-405 nm | Allows for controlled, stochastic activation of single molecules. |
| Excitation Maximum (post-activation) | ~649-651 nm | Wavelength for efficient excitation of the activated fluorophore. |
| Emission Maximum (post-activation) | ~663-665 nm | Wavelength of detected fluorescence for localization. |
| State before Activation | Non-fluorescent | Ensures low background signal, a critical requirement for single-molecule detection. |
| Photostability (activated state) | High | Enables the collection of a high number of photons per molecule, leading to better localization precision. |
| Brightness (activated state) | High | Contributes to a high signal-to-noise ratio and improved localization accuracy. |
Quantitative Image Acquisition and Advanced Data Processing for Localization Precision
The acquisition of high-quality, quantitative data in PALM imaging with PA Janelia Fluor 646, SE is paramount for achieving high localization precision and generating reliable biological insights. This involves careful optimization of imaging parameters and the application of sophisticated data processing algorithms to the raw image stacks.
The primary goal of image acquisition is to maximize the number of photons collected from each individual PA Janelia Fluor 646, SE molecule while minimizing background noise. fsu.edu The localization precision is fundamentally limited by the number of detected photons; a higher photon count allows for a more precise determination of the center of the molecule's point spread function. fsu.edunih.gov
Advanced data processing begins with the identification and localization of single-molecule fluorescence events in the thousands of acquired image frames. This is typically achieved by fitting a 2D Gaussian function to the intensity profile of each spot, which provides the super-resolved coordinates of the molecule. nih.gov
A significant challenge in quantitative PALM is the photoblinking of fluorophores, where a single molecule can appear multiple times in consecutive frames. nih.gov This leads to an overcounting of molecules and can distort the final reconstructed image. To address this, clustering algorithms are employed. These algorithms group localizations that are spatially and temporally close, under the assumption that they originate from the same blinking molecule. nih.gov By representing each cluster as a single localization, a more accurate representation of the underlying molecular distribution is achieved.
Several open-source and commercial software packages are available for the analysis of single-molecule localization microscopy data, including ImageJ plugins like ThunderSTORM and GDSC SMLM, as well as libraries like LOCAN for Python. nih.govworldscientific.comoup.comresearchgate.net These platforms offer a suite of tools for:
Spot detection and localization: Identifying and fitting the PSFs of single molecules.
Drift correction: Correcting for sample drift during the long acquisition times.
Clustering analysis: Grouping localizations from the same molecule to correct for photoblinking.
Quantitative analysis: Extracting quantitative information such as molecule density, cluster size, and spatial distribution patterns. nih.govworldscientific.comnih.gov
Image rendering: Generating the final super-resolution image from the localized coordinates.
The choice of data processing parameters, such as the threshold for spot detection and the criteria for clustering, can significantly impact the final quantitative results. nih.gov Therefore, careful validation and optimization of these parameters are crucial for accurate and reproducible findings. The high photon output of PA Janelia Fluor 646, SE provides a robust signal for these analytical steps, facilitating high-precision localization and quantitative analysis. biorxiv.org
Table 2: Key Steps in Advanced Data Processing for PALM with PA Janelia Fluor 646, SE
| Processing Step | Description | Impact on Localization Precision and Quantitative Analysis |
| Single-Molecule Localization | Fitting a 2D Gaussian or similar function to the intensity profile of each fluorescent spot to determine its center coordinates. | The accuracy of the fitting algorithm directly determines the localization precision. |
| Drift Correction | Aligning all frames in the image stack to a reference frame to compensate for sample movement during acquisition. | Prevents blurring and distortion in the final super-resolved image, ensuring accurate spatial relationships. |
| Localization Filtering | Removing localizations that do not meet certain quality criteria, such as minimum photon count or goodness-of-fit. | Improves the overall quality and reliability of the localization data by excluding low-confidence localizations. |
| Clustering/Grouping of Localizations | Grouping multiple localizations that appear in close spatial and temporal proximity, likely originating from the same blinking molecule. | Corrects for overcounting of molecules due to photoblinking, enabling accurate quantitative analysis of molecule numbers and densities. |
| Image Reconstruction and Visualization | Generating the final super-resolution image by rendering the localized coordinates. | Allows for the visualization of cellular structures at the nanoscale. |
Applications in Advanced Cellular and Molecular Biology Research
Elucidation of Subcellular Ultrastructure at Nanoscale Resolution
PA Janelia Fluor 646, SE is instrumental in techniques like Photoactivated Localization Microscopy (PALM), which are designed to visualize subcellular structures with extraordinary detail. glpbio.com These super-resolution methods can achieve a spatial resolution of 20-50 nanometers or even higher, resolving features more than ten times smaller than what conventional fluorescence microscopes can discern. promega.com The fluorophore remains in a non-fluorescent state until it is activated by a specific wavelength of light (typically 365 nm or 405 nm), a characteristic that allows researchers to control the number of visible molecules at any given time. glpbio.comtocris.commedchemexpress.commedchemexpress.com This stochastic activation and subsequent imaging of individual molecules enable the precise localization of each fluorophore, culminating in the reconstruction of a high-resolution image that details the nanoscale organization of organelles and protein complexes. Research has demonstrated the capability to achieve a median localization error as low as 20.6 nm with PA-JF646, providing clear insights into cellular ultrastructure. biorxiv.org
| Parameter | Reported Value/Capability | Imaging Technique | Reference |
|---|---|---|---|
| General Suitability | PALM, sptPALM | Super-Resolution Microscopy | glpbio.com |
| Activation Wavelength | 365 nm - 405 nm | Photoactivation | glpbio.comtocris.commedchemexpress.commedchemexpress.com |
| Median Localization Error | 20.6 nm | PALM | biorxiv.org |
| Resolution Improvement | >10x compared to conventional microscopy | Super-Resolution Microscopy | promega.com |
Dynamics of Single-Molecule Tracking in Live Cells
The study of molecular dynamics in their native environment is a cornerstone of modern cell biology. PA Janelia Fluor 646, SE is exceptionally well-suited for single-molecule tracking in living cells, particularly for a technique known as single-particle tracking PALM (sptPALM). glpbio.comtocris.com The superior brightness and photostability of the Janelia Fluor family of dyes allow for longer observation times of individual molecules, with tracking periods of approximately 10-15 seconds achievable under optimal conditions. tocris.combiorxiv.org
This capability is crucial for investigating the behavior of individual proteins. Researchers can label specific proteins of interest using genetically encoded self-labeling tags like HaloTag® and SNAP-tag®, to which PA Janelia Fluor 646, SE can be conjugated. glpbio.comtocris.comjanelia.org By activating a sparse population of these labeled molecules, their movement can be tracked with high precision, revealing information about their diffusion, binding kinetics, and interactions within the cellular landscape. nih.gov This approach has been pivotal in studying dynamic processes such as the movement and binding of transcription factors within the nucleus. nih.govspie.org
| Property | Description | Advantage in SMT | Reference |
|---|---|---|---|
| Photoactivation | Remains non-fluorescent until activated by 365-405 nm light. | Allows for sparse activation, minimizing background and enabling tracking of individual molecules. | glpbio.comtocris.com |
| Brightness & Photostability | Emits a high number of photons before photobleaching. | Enables longer tracking durations (~10-15s) and better localization precision. | youtube.comtocris.combiorxiv.org |
| Cell Permeability | Can cross the cell membrane to label intracellular targets. | Facilitates labeling of internal proteins in live cells. | glpbio.com |
| Compatibility | Can be conjugated to HaloTag® and SNAP-tag® ligands. | Enables specific labeling of genetically targeted proteins for tracking. | glpbio.combiorxiv.org |
Multi-Color Super-Resolution Imaging for Multiplexed Studies
To understand the complex interplay between different cellular components, it is often necessary to visualize multiple molecular species simultaneously. PA Janelia Fluor 646, SE facilitates such multiplexed studies through multi-color super-resolution imaging. spie.org It can be paired with other photoactivatable dyes to perform two-color sptPALM in live cells. glpbio.comtocris.com A common partner for PA Janelia Fluor 646 is PA Janelia Fluor 549, as both can be activated with 405 nm light, simplifying the experimental setup. glpbio.comtocris.com
This dual-color imaging allows for the simultaneous tracking of two different proteins, providing direct insight into their colocalization and potential interactions. biorxiv.org For instance, researchers have successfully performed two-color PALM experiments in fixed cells using PA-JF646 in combination with the fluorescent protein mEos3.2, and in live cells by pairing it with PA-JF549 to track histone H2B and the transcription factor Sox2 at the same time. biorxiv.org The development of a palette of spectrally distinct Janelia Fluor dyes has been a key advance for enabling these complex, multi-color tracking experiments in living cells. nih.govspie.org
| Dye 1 | Dye 2 | Application | Cell Type | Reference |
|---|---|---|---|---|
| PA Janelia Fluor 646 | PA Janelia Fluor 549 | Two-color sptPALM | Live Cells | glpbio.comtocris.combiorxiv.org |
| PA Janelia Fluor 646 | mEos3.2 | Two-color PALM | Fixed Cells | biorxiv.org |
Probing Biomolecular Interactions and Spatiotemporal Organization
Understanding when and where biomolecules interact is fundamental to deciphering cellular function. Single-molecule imaging with PA Janelia Fluor 646, SE provides a powerful method to study these interactions with high spatiotemporal resolution. nih.gov A novel technique known as proximity-assisted photoactivation (PAPA) leverages the photophysical properties of Janelia Fluor dyes to detect molecular interactions in live cells. nih.gov
In PAPA, pairs of fluorophores, such as Janelia Fluor 549 and Janelia Fluor 646, are used. The reactivation of one fluorophore from a dark state is enhanced by the excitation of a second, nearby fluorophore. This phenomenon occurs only when the two molecules are in close proximity, thus serving as a reporter for molecular interaction. nih.gov This approach has been successfully used to detect the self-association of the androgen receptor and its subsequent binding to chromatin, demonstrating its utility in revealing the distinct features and mechanisms of specific molecular complexes in their native cellular environment. nih.gov
Investigation of Specific Biological Processes and Structures (e.g., chromatin organization, protein aggregates)
The advanced capabilities of PA Janelia Fluor 646, SE have been applied to investigate specific and complex biological questions.
Protein Aggregates: The formation of protein aggregates is a hallmark of several neurodegenerative diseases. PA Janelia Fluor 646 has been used for the real-time imaging of Huntingtin protein aggregates. glpbio.com These studies have provided insights into how these aggregates can disrupt normal cellular processes like gene transcription by altering the search behavior of molecular factors. glpbio.com
Chromatin Organization: The organization of chromatin within the nucleus plays a critical role in gene regulation. While PA-JF646 is a newer tool, its parent compound, Janelia Fluor 646, has been successfully used in dSTORM imaging to visualize methylated histones (H3K9me3), which are key markers of condensed chromatin. bio-techne.com Furthermore, the ability to perform single-molecule tracking within the nucleus using Janelia Fluor dyes allows researchers to study how DNA-binding proteins and transcription factors navigate and interact with the chromatin environment, providing a deeper understanding of gene regulation. biorxiv.orgspie.orgresearchgate.net
| Biological Process/Structure | Specific Target | Research Finding | Reference |
|---|---|---|---|
| Protein Aggregation | Huntingtin aggregates | Observed how aggregates divert target search and affect gene transcription in real-time. | glpbio.com |
| Chromatin Organization | Histone H2B, Sox2 | Simultaneously tracked chromatin components (H2B) and transcription factors (Sox2) in live cells to study their dynamic relationship. | biorxiv.org |
Comparative Analysis and Future Directions in Photoactivatable Fluorophore Research
Performance Evaluation and Benchmarking Against Other Photoactivatable Fluorophores and Fluorescent Proteins
PA Janelia Fluor 646, SE (PA-JF 646, SE) represents a significant advancement in the field of photoactivatable probes, particularly for single-molecule localization microscopy (SMLM). When benchmarked against widely used photoactivatable and photoconvertible fluorescent proteins, its performance demonstrates substantial improvements in key photophysical parameters.
A direct comparison with the popular photoconvertible fluorescent protein mEos3.2 reveals the superior photon output and localization precision of PA-JF 646. In two-color PALM experiments, molecules labeled with PA-JF 646 yielded a median of 805.3 detected photons, a stark contrast to the 114.3 photons detected from mEos3.2. This enhanced brightness directly translates to a lower localization error, with a median of 20.6 nm for PA-JF 646 compared to 35.8 nm for mEos3.2. Similarly, in other studies, the calculated localization precision for PA-JF 646 was found to be significantly higher (median σ = 13.8 nm) than that of mEos3.2 (median σ = 20.2 nm) when imaging the same cellular structure. biorxiv.orgbiorxiv.org
Small-molecule dyes like PA-JF 646 are inherently brighter than fluorescent proteins, which is a critical factor for the precision of SMLM techniques. biorxiv.org While fluorescent proteins such as PA-GFP, PA-TagRFP, and PA-mCherry1 have been instrumental in the development of photoactivated localization microscopy (PALM), they often have limitations like lower photon counts, which can compromise tracking and localization accuracy. oni.bio PA-JF 646, a synthetic dye, overcomes many of these limitations, offering a more robust alternative for high-resolution imaging. The combination of genetic targeting via self-labeling tags and the photophysical advantages of a synthetic fluorophore makes PA-JF 646 a powerful tool. biorxiv.orgoni.bio
| Parameter | PA-JF 646 | mEos3.2 | Reference |
|---|---|---|---|
| Median Detected Photons per Molecule | 805.3 | 114.3 | biorxiv.org |
| Median Localization Error (nm) | 20.6 | 35.8 | biorxiv.org |
| Calculated Localization Precision (Median σ, nm) | 13.8 | 20.2 | biorxiv.org |
Distinct Advantages in Research Pertaining to Brightness, Photostability, and Labeling Efficiency
The photoactivatable Janelia Fluor dyes retain the exceptional characteristics of their parent compounds, offering significant advantages for advanced microscopy. janelia.org These attributes make PA-JF 646, SE particularly well-suited for demanding applications like single-particle tracking (SPT) and super-resolution imaging.
Brightness and Photostability: Janelia Fluor dyes were engineered to be substantially brighter and more photostable than traditional fluorophores. janelia.orghellobio.com PA-JF 646 inherits this high photon yield, which is crucial for achieving the high signal-to-noise ratio required for precise single-molecule localization. biorxiv.orgjanelia.org This enhanced brightness and photostability allow for longer observation times of individual molecules before photobleaching, enabling the tracking of proteins for approximately 10-15 seconds under optimal conditions. tocris.com This extended tracking capability is a marked improvement over many fluorescent proteins, which can bleach more rapidly under the intense laser illumination required for SMLM. biorxiv.org
Labeling Efficiency and Strategy: PA-JF 646, SE is supplied as an NHS ester, which allows for straightforward conjugation to primary amines on target biomolecules. tocris.com A key advantage is its compatibility with self-labeling tag systems, such as HaloTag and SNAP-tag. biorxiv.orgtocris.com This "plug-and-play" approach combines the ease of genetic encoding, a primary benefit of fluorescent proteins, with the superior photophysical properties of synthetic dyes. biorxiv.orgjanelia.org The dye is cell-permeable, allowing for the labeling of intracellular targets in live cells. tocris.com
Furthermore, the photoactivatable nature of PA-JF 646 circumvents a common challenge in SPT experiments: the need for sparse labeling. biorxiv.org Instead of trying to control the expression or labeling levels to achieve a low density of fluorescent molecules, researchers can label targets more densely and then use a controlled dose of activation light (e.g., 405 nm) to stochasticity activate a small subset of the fluorophores at any given time. biorxiv.orgtocris.com This method provides better control and can result in a much higher number of single-molecule tracks per cell. biorxiv.org The efficiency of photoconversion is also noted to improve substantially once the dye is conjugated to a protein. tocris.com
| Advantage | Description | Reference |
|---|---|---|
| Superior Brightness | Engineered for high quantum yield and photon output, leading to better signal-to-noise and localization precision. | janelia.orgjanelia.org |
| High Photostability | Allows for longer observation and tracking of single molecules before photobleaching. | hellobio.comtocris.com |
| Controlled Activation | Overcomes the need for sparse labeling in SPT by allowing controlled, stochastic activation of densely labeled targets. | biorxiv.org |
| Versatile Labeling | Compatible with self-labeling tags (HaloTag, SNAP-tag), combining genetic targeting with the performance of synthetic dyes. | tocris.com |
| Cell Permeability | Enables the labeling of intracellular protein targets in live-cell imaging experiments. | tocris.com |
Addressing Current Challenges and Limitations in Super-Resolution Imaging with Photoactivatable Janelia Fluor 646, SE
While PA-JF 646, SE offers exceptional performance, its application in super-resolution microscopy is still subject to the general challenges inherent to the technology. These are not limitations of the dye itself, but rather systemic challenges in the field of SMLM.
One of the most significant challenges is achieving appropriate labeling density . SMLM techniques reconstruct a final image from thousands of individual localizations. If the fluorophores are too sparse, continuous biological structures can appear as disconnected points, limiting the interpretability of the data. physoc.org Conversely, if the density is too high for the blinking rate, multiple fluorophores within a diffraction-limited area may be active simultaneously, compromising localization accuracy.
The physical size of the fluorescent label also poses a limitation. Although a small molecule like PA-JF 646 is considerably smaller than an antibody or a fluorescent protein, it still creates a linkage error—a physical distance between the dye and the actual protein of interest. wiley.com This error, on the scale of nanometers, becomes a significant factor when aiming for molecular-scale resolution and can make it difficult to determine, for example, if two proteins are directly interacting. wiley.com
Furthermore, SMLM is highly sensitive to sample preparation artifacts . Fixation methods, particularly with aldehydes like paraformaldehyde, can alter the native structure of cells, potentially causing proteins to cluster or membranes to distort. These artifacts, invisible in conventional microscopy, become apparent at the nanoscale resolution afforded by probes like PA-JF 646.
Finally, like most SMLM techniques, imaging with PA-JF 646 is often limited to thin samples , typically a single cell layer. oxinst.com Out-of-focus fluorescence from thicker specimens can degrade the signal-to-noise ratio, which is critical for the precise localization of single molecules. oxinst.com Overcoming these general limitations requires careful experimental design, optimization of labeling and fixation protocols, and the use of appropriate imaging modalities like Total Internal Reflection Fluorescence (TIRF) microscopy to reduce background noise. oxinst.com
Emerging Research Directions and Innovations for Photoactivatable Janelia Fluor Dyes
The development of PA-JF 646 is part of a broader effort to create a comprehensive palette of high-performance probes for advanced imaging. janelia.org Future research is focused on expanding the capabilities of the Janelia Fluor dye platform.
A primary direction is the expansion of the multicolor imaging toolkit . PA-JF 646 was the first far-red photoactivatable fluorophore compatible with live-cell self-labeling tag systems, a significant step for enabling two-color experiments with existing green-to-red photoconvertible proteins. biorxiv.orgbiorxiv.org A major goal is to synthesize new photoactivatable Janelia Fluor dyes with distinct spectral properties. tocris.com Creating a set of spectrally independent, high-performance photoactivatable dyes that can be activated with similar efficiency would allow for more complex, simultaneous multicolor SPT and SMLM experiments, which have been historically difficult to perform. biorxiv.org
Another area of innovation involves modulating the mechanism of photoactivation and photoswitching . Research has led to the development of reversibly photoactivatable Janelia Fluor dyes that can be switched on by 405 nm light and then revert to a dark state thermally. This reversible switching offers new possibilities for repeated imaging of the same region and for techniques that rely on controlled modulation of the fluorescent signal.
Further refinements aim to improve the chemical and physical properties of the dyes. This includes developing new caging groups that are more hydrophilic, enhancing the water solubility of the probes for biological applications. acs.org Additionally, there is ongoing work to fine-tune the equilibrium between the dye's fluorescent and non-fluorescent states to create more fluorogenic probes . janelia.org These probes are designed to be "dark" until they bind to their target, a feature that minimizes background fluorescence from unbound dye and simplifies imaging protocols by eliminating the need for wash steps. These continued innovations promise to further extend the boundaries of single-molecule imaging in living cells.
Q & A
Basic Research Questions
Q. What are the critical experimental design considerations when using PA Janelia Fluor® 646, SE for live-cell single-molecule tracking?
- Methodological Answer : Optimize activation parameters using 365 nm light (pulsed or continuous) with low-intensity illumination (~0.1–1 W/cm²) to minimize phototoxicity. Ensure cell permeability by maintaining dye concentrations ≤200 nM in phenol-free imaging buffers. Include controls for non-specific binding (e.g., unlabeled HaloTag® protein or amine-blocking reagents) and validate labeling specificity via competition assays with untagged cells .
Q. How do researchers optimize activation protocols for PA Janelia Fluor® 646, SE in fixed-cell PALM imaging?
- Methodological Answer : Pre-conjugate the dye to proteins (e.g., antibodies or HaloTag® ligands) to enhance photoconversion efficiency. Use reducing buffers (e.g., 50–100 mM mercaptoethylamine) to minimize spontaneous activation. Activate with a 405 nm laser (1–5% intensity) for controlled spatiotemporal resolution, and image with 640–650 nm excitation to capture emission at 663–665 nm .
Q. What multiplexing strategies are compatible with PA Janelia Fluor® 646, SE in super-resolution microscopy?
- Methodological Answer : Combine with PA Janelia Fluor® 549, SE (activated at 405 nm) for two-color sptPALM. Ensure spectral separation by using emission filters: 580–620 nm for JF549 and 660–700 nm for JF646. Validate crosstalk using single-dye controls and adjust laser intensities to balance signal-to-noise ratios .
Advanced Research Questions
Q. How can researchers mitigate photobleaching of PA Janelia Fluor® 646, SE during long-term live-cell imaging?
- Methodological Answer : Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) and reducing agents (e.g., Trolox or ascorbic acid) to prolong fluorophore stability. Limit total activation cycles to ≤10 ms exposure per frame and employ alternating laser modes (e.g., pulsed 365 nm for activation, continuous 640 nm for imaging) .
Q. What experimental approaches resolve contradictions in photoconversion efficiency between in vitro and in vivo systems?
- Methodological Answer : Perform in vitro calibration using purified HaloTag® fusion proteins to quantify labeling efficiency (aim for 1:1 dye-to-protein ratio). In live cells, account for microenvironmental factors (e.g., pH, redox state) by titrating dye concentrations (50–500 nM) and validating with fluorescence correlation spectroscopy (FCS) .
Q. How should researchers analyze quantitative single-particle tracking (sptPALM) data obtained with PA Janelia Fluor® 646, SE?
- Methodological Answer : Use algorithms like TrackMate or uTrack for trajectory reconstruction. Apply motion models (e.g., Brownian, confined, or directed diffusion) and calculate mean squared displacement (MSD) curves. Normalize data using background-subtracted images and correct for drift via fiduciary markers .
Q. What validation strategies ensure specificity of PA Janelia Fluor® 646, SE labeling in endogenous protein studies?
- Methodological Answer : Perform knock-in/knockout controls (e.g., CRISPR-edited HaloTag® fusion vs. wild-type cells). Use competitive inhibitors (e.g., non-fluorescent HaloTag® ligands) to block non-specific binding. Validate colocalization with immunofluorescence using orthogonal tags (e.g., SNAP-tag® or GFP) .
Q. How do technical challenges in 3D super-resolution imaging with PA Janelia Fluor® 646, SE affect data interpretation?
- Methodological Answer : Address spherical aberration and light scattering in thick samples using adaptive optics or lattice light-sheet microscopy. Optimize z-stack intervals (≤100 nm) and deconvolve images using point-spread function (PSF) models. Validate 3D reconstructions with structured illumination microscopy (SIM) .
Key Photophysical and Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
